Product packaging for 7-Fluoro-2-oxoindoline-4-carboxylic acid(Cat. No.:)

7-Fluoro-2-oxoindoline-4-carboxylic acid

Cat. No.: B13343952
M. Wt: 195.15 g/mol
InChI Key: HJXRMUHZZMPVHF-UHFFFAOYSA-N
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Description

The Preeminent Role of the Indoline-2-one (Oxoindoline) Scaffold in Medicinal Chemistry and Drug Discovery

The indoline-2-one, or oxoindoline, framework is recognized as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular structures that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile foundation for drug development. The inherent structural features of the oxoindoline core, including its bicyclic nature, hydrogen bond donor and acceptor sites, and amenable substitution patterns, allow for the generation of extensive compound libraries with broad biological activities.

This versatility is evidenced by the numerous clinically approved drugs that incorporate the 2-oxo-indoline nucleus. A prominent class of such drugs is the protein kinase inhibitors, which are crucial in oncology. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features the oxoindoline scaffold as a key pharmacophore. Other examples include Nintedanib and Toceranib, further highlighting the scaffold's success in modulating kinase activity. The development of targeted anticancer therapies has spurred significant interest in 3-(4-hydroxyphenyl)indoline-2-ones and related structures as promising candidates for cancer treatment. Researchers continue to explore the vast chemical space around the indoline-2-one core to develop new therapeutic agents for a wide range of diseases.

Strategic Incorporation of Fluorine in Bioactive Heterocycles and its Chemical Implications

The introduction of fluorine into bioactive molecules is a widely employed and highly effective strategy in modern drug design. It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom. The unique physicochemical properties of fluorine, stemming from its small size and high electronegativity, can profoundly and beneficially alter a drug candidate's profile.

When incorporated into a heterocyclic system, fluorine can exert multiple effects:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and bioavailability.

Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for reaching its intended target.

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions with a target protein. This can lead to stronger and more selective binding.

Conformational Control: Fluorine can induce specific conformational preferences in a molecule, which can be exploited to lock it into a bioactive conformation for optimal receptor binding.

The judicious placement of fluorine is a key tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate.

Table 1: Physicochemical Effects of Fluorine Incorporation in Drug Design

Property Effect of Fluorination Rationale
Metabolic Stability Generally Increased The high strength of the C-F bond makes it resistant to enzymatic cleavage.
Lipophilicity (logP) Increased Fluorine is lipophilic, which can enhance membrane permeability.
Acidity/Basicity (pKa) Modified The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or basic amines.
Binding Affinity Potentially Enhanced Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.
Molecular Conformation Influenced Fluorine's stereoelectronic effects can favor specific molecular shapes required for biological activity.

Significance of Carboxylic Acid Moieties in Molecular Recognition and Biological Activity

The carboxylic acid functional group (-COOH) is ubiquitous in biological systems and is a cornerstone of molecular design in medicinal chemistry. Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen) makes it exceptionally adept at forming strong and specific interactions with biological macromolecules like proteins and enzymes.

The significance of the carboxylic acid moiety stems from several key attributes:

Molecular Recognition: It can engage in a variety of high-affinity interactions, including salt bridges (ionic interactions) with positively charged amino acid residues (e.g., lysine, arginine) and multiple hydrogen bonds. This makes it a powerful anchor for orienting a molecule within a receptor's binding site.

Physicochemical Properties: The group's ionizable nature at physiological pH imparts aqueous solubility, a crucial factor for drug formulation and distribution in the body.

Bioisosterism: The carboxylate group is a key feature in many natural ligands, such as amino acids and fatty acids. Incorporating it into a drug molecule can mimic these natural substrates to modulate biological pathways.

Derivatives of quinoline-carboxylic acid, for example, have been explored for a range of biological activities, including anti-inflammatory and antimicrobial effects. The carboxyl group is often essential for the compound's mechanism of action, highlighting its critical role in conferring biological activity.

Table 2: Key Interactions involving the Carboxylic Acid Moiety

Interaction Type Description Example Biological Partner
Ionic Bonding (Salt Bridge) Electrostatic attraction between the negatively charged carboxylate (COO-) and a positively charged group. Lysine, Arginine residues
Hydrogen Bond Donor The hydroxyl proton (OH) can be donated to an electronegative atom. Carbonyl oxygen, Nitrogen atoms in protein backbones or side chains.
Hydrogen Bond Acceptor The carbonyl oxygen (C=O) can accept a hydrogen bond from a donor group. Amine or hydroxyl groups on amino acid side chains.
Chelation The two oxygen atoms can coordinate with metal ions. Metal cofactors in enzyme active sites (e.g., Mg2+). nih.gov

Rationale and Academic Research Trajectories for Investigating 7-Fluoro-2-oxoindoline-4-carboxylic Acid and its Structural Analogues

The rationale for synthesizing and investigating this compound is rooted in the principle of molecular hybridization. This strategy involves combining well-established pharmacophores to create a new chemical entity with potentially synergistic or novel biological properties. In this case, the compound integrates the proven biological relevance of the oxoindoline scaffold with the pharmacokinetic and binding advantages conferred by fluorine and the molecular recognition capabilities of the carboxylic acid group.

Academic research trajectories for this compound and its structural analogues are likely to proceed along several fronts:

Kinase Inhibition: Given the established success of oxoindoline-based kinase inhibitors, a primary research direction would be to screen this compound against a panel of protein kinases implicated in cancer and inflammatory diseases. The fluorine and carboxylic acid groups could modulate selectivity and potency compared to existing inhibitors.

Antimicrobial Agents: Fluoroquinolones, which feature a fluorinated quinoline (B57606) ring and a carboxylic acid, are a major class of antibiotics. nih.gov By analogy, researchers may explore the potential antibacterial or antifungal activity of fluorinated oxoindoline carboxylic acids.

Antiviral Research: The indole-2-carboxylic acid scaffold has been identified as a promising starting point for the development of novel HIV-1 integrase inhibitors. nih.gov The unique substitution pattern of this compound could be explored for activity against this and other viral targets.

Development of Synthetic Methodologies: Research may also focus on developing efficient and versatile synthetic routes to access this and related substituted oxoindolines, enabling the creation of diverse chemical libraries for broader biological screening.

The investigation of structural analogues, such as isomers like 7-fluoro-2-oxoindoline-6-carboxylic acid nih.gov or related heterocyclic systems like 7-fluoro-4-quinolinecarboxylic acid cymitquimica.com, will be crucial. Comparing the biological activities and properties of these closely related molecules will help elucidate structure-activity relationships (SAR) and guide the rational design of more potent and selective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO3 B13343952 7-Fluoro-2-oxoindoline-4-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6FNO3

Molecular Weight

195.15 g/mol

IUPAC Name

7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylic acid

InChI

InChI=1S/C9H6FNO3/c10-6-2-1-4(9(13)14)5-3-7(12)11-8(5)6/h1-2H,3H2,(H,11,12)(H,13,14)

InChI Key

HJXRMUHZZMPVHF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2NC1=O)F)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of 7 Fluoro 2 Oxoindoline 4 Carboxylic Acid Analogues

Established Synthetic Routes to Oxoindoline and Indoline-2-carboxylic Acid Derivatives

The construction of the core oxoindoline and related indole (B1671886) structures is a foundational aspect of synthesizing more complex derivatives. Several classical name reactions provide access to the necessary precursors, which can then be further elaborated or modified to introduce the desired functionality, such as the C-7 fluorine and C-4 carboxylic acid.

Applications of Reissert Synthesis for Indole-2-carboxylic Acid Precursors

The Reissert indole synthesis is a well-established method for preparing indole-2-carboxylic acids, which are valuable precursors for oxoindoline synthesis. The classical Reissert reaction involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a base, typically a potassium or sodium alkoxide. organic-chemistry.org This initial step forms an ethyl o-nitrophenylpyruvate. organic-chemistry.org

The key transformation is the subsequent reductive cyclization of this pyruvate (B1213749) intermediate. organic-chemistry.orgwikipedia.org Various reducing agents can be employed for this step, including ferrous sulfate (B86663) with ammonia (B1221849), zinc dust in acetic acid, or sodium dithionite. wikipedia.orgbeilstein-journals.org The reduction of the nitro group to an amine is followed by an intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid. wikipedia.org This product can then serve as a starting point for further functionalization and eventual oxidation to the 2-oxoindoline state.

Step Reactants Conditions Product
1. Condensationo-Nitrotoluene, Diethyl oxalatePotassium ethoxideEthyl o-nitrophenylpyruvate
2. Reductive CyclizationEthyl o-nitrophenylpyruvateFeSO₄/NH₃ or Zn/CH₃COOHIndole-2-carboxylic acid

This table outlines the two primary stages of the classical Reissert indole synthesis.

Employment of Bartoli Indole Synthesis and Fisher Indole Synthesis in Fluorinated Indole Systems

Two other cornerstone methods for indole synthesis, the Bartoli and Fischer syntheses, are also adaptable for creating fluorinated indole systems, which can be precursors to 7-fluoro-2-oxoindoline derivatives.

The Bartoli indole synthesis is particularly noteworthy for its ability to generate 7-substituted indoles. lscollege.ac.in The reaction utilizes the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene. lscollege.ac.innih.gov The presence of a substituent at the ortho position, such as a fluorine atom, is often crucial for the success of the reaction, as it facilitates a key beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement in the mechanism. nih.gov This makes the Bartoli synthesis an inherently suitable method for preparing 7-fluoroindoles directly from commercially available 2-fluoro-nitroarenes. st-andrews.ac.uk

The Fischer indole synthesis , discovered in 1883, is a versatile and widely used method that involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. pku.edu.cnnih.gov To create a 7-fluoroindole, one would start with (2-fluorophenyl)hydrazine. The reaction proceeds through a phenylhydrazone intermediate, which isomerizes to an enamine. A subsequent beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement followed by the elimination of ammonia yields the aromatic indole ring. pku.edu.cn This method's broad applicability allows for the introduction of various substituents on both the pyrrole (B145914) and benzene (B151609) rings of the indole core.

Synthesis Method Key Reactants Catalyst/Conditions Key Feature for Fluorinated Systems
Bartoli Indole Synthesiso-Substituted nitroarene, Vinyl Grignard reagentExcess Grignard, Acid work-upDirectly yields 7-substituted indoles; compatible with o-fluoro nitroarenes. lscollege.ac.innih.gov
Fischer Indole Synthesis(Substituted) Phenylhydrazine, Aldehyde or KetoneBrønsted or Lewis acid, HeatVersatile; uses (2-fluorophenyl)hydrazine to install the C-7 fluorine atom. pku.edu.cn

This table compares the key features of the Bartoli and Fischer indole syntheses for application in fluorinated systems.

Pfitzinger Reaction Analogues and their Adaptations for Oxoindoline-4-carboxylic Acid Synthesis

The Pfitzinger reaction is a classical method that involves the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. nih.govresearchgate.net The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. nih.gov This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to produce the final quinoline (B57606) ring system. nih.gov

It is a common misconception that the Pfitzinger reaction is used to form oxoindoline-4-carboxylic acids. The reaction fundamentally builds a six-membered quinoline ring fused to the benzene ring of the isatin precursor. rsc.org Therefore, direct analogues of the Pfitzinger reaction for the synthesis of the five-membered oxoindoline-4-carboxylic acid ring system are not applicable. The synthesis of the oxoindoline core requires different cyclization strategies, which are discussed in the subsequent sections. The relevance of isatin lies in its status as a highly functionalized oxoindole derivative, but its Pfitzinger reactivity leads to a different heterocyclic class altogether.

Regioselective Synthesis of Fluorinated Oxoindoline Scaffolds

Achieving the precise placement of the fluorine atom at the C-7 position is critical. This can be accomplished either by starting with a pre-fluorinated building block or by introducing the fluorine onto the oxoindoline core at a later stage.

Utilization of Diethyl 2-Fluoromalonate Esters as Building Blocks for Fluorooxindole Construction

A highly effective strategy for constructing fluorooxindole systems involves using diethyl 2-fluoromalonate as a fluorinated building block. wikipedia.org This approach introduces the fluorine atom at the desired position early in the synthetic sequence. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. The carbanion generated from diethyl 2-fluoromalonate displaces a leaving group, such as fluorine, from an ortho-fluoronitrobenzene substrate. organic-chemistry.orgwikipedia.org

This SNAr reaction efficiently couples the fluoromalonate unit to the aromatic ring, forming a diethyl 2-(substituted-2-nitrophenyl)-2-fluoromalonate intermediate. wikipedia.org Following this key bond-forming step, a sequence of transformations, including decarboxylation and esterification, leads to a 2-(nitrophenyl)-2-fluoroacetate derivative. The synthesis of the oxoindoline ring is completed by a reductive cyclization process, where the nitro group is reduced to an amine, which then undergoes intramolecular cyclization to furnish the final 3-fluorooxindole product. organic-chemistry.orgwikipedia.org This building block approach provides a robust and reliable route to specifically fluorinated oxoindoline scaffolds.

Direct and Indirect Approaches for C-7 Fluorination of the Oxoindoline Core

The introduction of fluorine at the C-7 position can be achieved through both indirect and direct synthetic strategies.

Indirect Approaches: An indirect approach involves carrying the fluorine atom through the synthesis on the starting material. A prominent example is the synthesis of 7-fluorooxindole (B1364627) from 2-(3-fluoro-2-nitrophenyl)acetic acid. uni-rostock.de In this method, the aromatic ring is already fluorinated in the desired position. The synthesis of the oxoindoline ring is achieved via a hydrogenation reaction, typically using a palladium-on-carbon catalyst. This reaction simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the 7-fluoro-2-oxoindoline core in high yield. uni-rostock.de

Another powerful indirect method is the Sandmeyer reaction , or its fluorine-specific variant, the Balz-Schiemann reaction . organic-chemistry.orgwikipedia.orglscollege.ac.in This sequence would begin with a 7-aminooxindole intermediate. The amino group is first converted to a diazonium salt using nitrous acid (generated from NaNO₂ and acid). The diazonium salt is then displaced by a fluoride (B91410) anion. In the Balz-Schiemann reaction, this is typically achieved by treating the diazonium tetrafluoroborate (B81430) salt with heat, which decomposes to yield the aryl fluoride. lscollege.ac.in This classical transformation provides a reliable, albeit multi-step, pathway to introduce fluorine onto a pre-formed aromatic ring.

Direct Approaches: Direct C-H fluorination involves the replacement of a hydrogen atom on the pre-formed oxoindoline ring with a fluorine atom. This is a highly sought-after transformation due to its atom economy. Such reactions are typically achieved using electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄). st-andrews.ac.ukorganic-chemistry.org The challenge lies in achieving regioselectivity, as the oxoindoline ring has multiple C-H bonds that could potentially react. While direct C-H functionalization of indoline (B122111) and oxoindole systems is an active area of research, achieving specific C-7 fluorination often requires directing groups to guide the fluorinating agent to the desired position, overcoming the inherent reactivity of other sites on the heterocyclic ring. beilstein-journals.org

Approach Method Starting Material Example Key Transformation
IndirectPre-fluorinated Precursor2-(3-Fluoro-2-nitrophenyl)acetic acidReductive cyclization of the nitro group. uni-rostock.de
IndirectSandmeyer/Balz-Schiemann7-AminooxindoleDiazotization of the amine followed by displacement with fluoride. wikipedia.orglscollege.ac.in
DirectC-H Activation2-OxoindolineReaction with an electrophilic fluorinating agent (e.g., Selectfluor®). st-andrews.ac.ukorganic-chemistry.org

This table summarizes direct and indirect strategies for achieving C-7 fluorination of the oxoindoline core.

Reductive Cyclization Strategies in Fluorooxindole Synthesis

Reductive cyclization serves as a powerful and convergent approach for the construction of the oxindole (B195798) ring system. This strategy typically involves the reduction of a nitro group positioned ortho to a side chain bearing an ester or a related functional group, which then undergoes intramolecular cyclization to form the lactam ring of the oxindole.

One prominent methodology involves the use of ortho-nitro aryl compounds as precursors. For instance, fluorinated keto acid esters that bear an ortho-nitro aryl group can be transformed into fluorinated dihydropyrido[1,2-a]indolones through a reductive cyclization process. researchgate.net A common approach is the selective reduction of the nitro group to an amine, which is then followed by a spontaneous lactamization to yield the desired oxindole. chemrxiv.org Various reducing agents can be employed in this transformation, with choices often dictated by substrate tolerance and desired reaction conditions. For example, the use of B₂(OH)₄ has been reported for the reductive cyclization step in the synthesis of certain fluorinated indole derivatives. researchgate.net

In a broader context, palladium-catalyzed reductive cyclization has proven effective for the synthesis of 4-quinolones from o-nitrochalcones, a reaction that shares mechanistic similarities with oxindole synthesis. mdpi.com This method highlights the versatility of transition metal catalysis in facilitating the reduction of nitro groups and subsequent intramolecular ring closure. The choice of solvent and catalyst is crucial for optimizing the reaction yield and selectivity. For example, in the synthesis of 2-phenylquinolin-4(1H)-one, a mixture of acetonitrile (B52724) and DMF as the solvent was found to be less effective than either solvent alone, indicating the nuanced role of the reaction medium. mdpi.com

The general applicability of reductive cyclization is further demonstrated in the synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles. chemrxiv.org In this multi-step process, a nitro-Michael adduct is first formed, which then undergoes a metal-catalyzed reductive cyclization cascade to generate the complex spirooxindole scaffold. chemrxiv.org These examples underscore the strategic importance of reductive cyclization in constructing diverse and complex heterocyclic systems, including the fundamental 7-fluoro-2-oxoindoline core.

Strategic Derivatization at the C-4 Carboxylic Acid Moiety

The carboxylic acid at the C-4 position of the 7-fluoro-2-oxoindoline scaffold provides a versatile handle for structural modifications, allowing for the generation of a diverse library of analogues through various chemical transformations.

Esterification:

The conversion of the C-4 carboxylic acid to an ester is a fundamental strategy for modifying the physicochemical properties of the parent molecule. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used method. masterorganicchemistry.com This equilibrium-driven process often employs an excess of the alcohol, which can also serve as the solvent, to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

More contemporary methods for esterification often seek to avoid the harsh conditions of strong acids and high temperatures. For example, titanium tetrachloride (TiCl₄) has been demonstrated as an effective reagent for direct esterification of carboxylic acids with alcohols under mild conditions. mdpi.com This method involves the activation of the carboxylic acid by TiCl₄, facilitating nucleophilic attack by the alcohol. mdpi.com Another approach utilizes supported iron oxide nanoparticles as a recoverable and reusable catalyst for the esterification of a wide range of carboxylic acids, including aromatic and aliphatic variants. mdpi.com

The choice of esterification method can be tailored to the specific substrate and desired outcome. The following table summarizes various esterification approaches:

Method Reagents/Catalyst Key Features
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Equilibrium reaction, often requires excess alcohol. masterorganicchemistry.com
TiCl₄-AssistedTitanium TetrachlorideMild reaction conditions, proceeds via acid activation. mdpi.com
Nanoparticle CatalysisSupported Iron Oxide NanoparticlesHeterogeneous catalysis, catalyst is recoverable and reusable. mdpi.com

Amidation:

The formation of amides from the C-4 carboxylic acid represents another crucial avenue for structural diversification, often leading to compounds with distinct biological activities. Direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable carboxylate-ammonium salt. To overcome this, activating agents are typically required.

A variety of reagents, such as carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used to facilitate amide bond formation. researchgate.net These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. researchgate.net

Recent advancements have focused on developing catalytic methods for direct amidation. For instance, titanium tetrafluoride (TiF₄) has been shown to catalyze the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net This method offers a more atom-economical approach compared to stoichiometric activating agents. The proposed mechanism involves the activation of the carboxylic acid by the Lewis acidic titanium center. researchgate.net

The table below outlines different amidation strategies:

Method Reagents/Catalyst Key Features
Carbodiimide CouplingEDC, DCC, etc.Widely used, involves an activated carboxylic acid intermediate. researchgate.net
Catalytic AmidationTitanium Tetrafluoride (TiF₄)Catalytic in nature, suitable for a range of carboxylic acids. researchgate.net

One-carbon homologation, the extension of a carbon chain by a single carbon unit, is a valuable strategy for generating structural analogues with modified spatial and electronic properties. nih.gov This transformation of the C-4 carboxylic acid of 7-fluoro-2-oxoindoline can lead to novel derivatives with potentially altered biological profiles.

The Arndt-Eistert reaction has historically been a cornerstone for one-carbon homologation of carboxylic acids. nih.gov However, this multi-step sequence involves the use of diazomethane, which is explosive and toxic, prompting the development of safer alternatives.

A notable alternative involves the use of 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method allows for the conversion of carboxylic acids into their corresponding homologated acids or esters in good to excellent yields. acs.orgnih.gov Another modern approach utilizes the photoredox reactivity of nitroethylene (B32686) in a visible-light-induced homologation of unmodified carboxylic acids. nih.govacs.orgbohrium.com This method is particularly attractive due to its mild reaction conditions and broad substrate scope, including its applicability to late-stage homologation of complex molecules. nih.govacs.org

The ability to perform iterative homologations opens up possibilities for creating a series of analogues with systematically varied chain lengths, which is invaluable for structure-activity relationship (SAR) studies. nih.govacs.org For example, a protected glutamic acid has been successfully homologated, and the resulting product was further derivatized to access other amino acid homologues. nih.govacs.org This demonstrates the synthetic versatility of iterative homologation in generating diverse molecular architectures.

The following table summarizes key one-carbon homologation methods:

Method Key Reagents Key Features
Arndt-Eistert ReactionDiazomethaneClassic method, but involves hazardous reagents. nih.gov
Benzotriazole-based1-(trimethylsilylmethyl)benzotriazoleSafer alternative to the Arndt-Eistert reaction. acs.orgnih.gov
Photoredox CatalysisNitroethylene, PhotocatalystMild, visible-light-induced, broad scope, allows for iterative homologation. nih.govacs.orgbohrium.com

Development of Novel and Efficient Synthetic Routes for 7-Fluoro-2-oxoindoline-4-carboxylic Acid and its Core Analogues

The development of novel and efficient synthetic routes to this compound and its analogues is critical for enabling further chemical exploration and drug discovery efforts. A key aspect of modern synthetic chemistry is the pursuit of atom economy, step economy, and the use of environmentally benign reagents and conditions.

For instance, the synthesis of quinolone carboxylic acid derivatives, which share structural similarities with the target scaffold, has been achieved using a giant-ball nanoporous isopolyoxomolybdate as a highly efficient and recyclable catalyst in refluxing water. scielo.org.mx This "green" chemistry approach highlights the potential for developing more sustainable synthetic methods.

Furthermore, the synthesis of related heterocyclic systems, such as 3-substituted-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid ethyl ester derivatives, often involves the investigation of novel reaction pathways starting from readily available ortho-aminoesters. researchgate.net

In the context of fluoroquinolone synthesis, which often involves a fluoro-substituted aromatic ring, the preparation of key intermediates like 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid from ethyl 2,4-dichloro-5-fluorobenzoylacetate demonstrates a common synthetic strategy. chemicalbook.comresearchgate.net

The continual exploration of new synthetic methodologies, including novel cyclization strategies nih.gov and the application of new catalytic systems, will be instrumental in advancing the synthesis of this compound and its derivatives, ultimately facilitating the discovery of new chemical entities with valuable properties.

Elucidating Structure Activity Relationship Sar Profiles of 7 Fluoro 2 Oxoindoline 4 Carboxylic Acid Derivatives

Mechanistic Contributions of the C-7 Fluoro Substitution to Molecular Interactions and Biological Potency

Research into halogenated oxindoles shows that fluorine substitution can introduce new, influential intermolecular interactions. mdpi.com Specifically, the fluorine at C-7 can act as a hydrogen bond acceptor, forming C-H···F interactions with complementary residues in a target's binding pocket. mdpi.com These interactions, though weaker than conventional hydrogen bonds, can be crucial for determining binding affinity and selectivity. Furthermore, the small atomic radius of fluorine allows it to replace a hydrogen atom without causing significant steric hindrance, enabling it to serve as a "metabolic blocker." nih.gov This can prevent enzymatic degradation at that position, thereby improving the metabolic stability and pharmacokinetic profile of the compound. nih.gov The strategic placement of fluorine at the C-7 position has been shown in related benzazole compounds to provide potent activity and enhance serum concentration by facilitating use with a serum protein carrier. nih.gov

Critical Role of the C-4 Carboxylic Acid Group in Target Binding and Efficacy

The carboxylic acid group at the C-4 position is a critical determinant of biological activity for this class of compounds. Its presence introduces a key site for ionic and hydrogen bonding interactions, which are often essential for anchoring the ligand within the active site of a target protein. Quinoline-4-carboxylic acid derivatives, a related structural class, have been extensively studied, and the carboxylic acid moiety is consistently identified as a primary point of interaction. nih.govnih.govfrontiersin.org

Systematic Exploration of Structural Modifications on the Indoline-2-one Core

The nitrogen atom at the N-1 position of the indoline-2-one ring is a common site for structural modification to explore and optimize biological activity. The substituent at this position can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity. Studies on related N-substituted 2-oxoindoline derivatives have shown that modifications at this site can have a mixed impact on inhibitory activity. nih.gov

N-1 SubstituentObserved Effect on Biological ActivityReference
p-ChlorophenylHighest potency in its series nih.gov
m-bis(Trifluoromethyl)phenylAlmost complete abrogation of activity nih.gov
Acetamido cyclized to BenzofuranPronounced effect (half residual activity) nih.gov
Acetamido cyclized to NaphthylLess pronounced effect nih.gov

The C-3 position of the indoline-2-one core is a prochiral center that offers a valuable opportunity for introducing structural diversity. Modifications at this position can project substituents into different regions of a target's binding site, potentially accessing new interactions and improving affinity and selectivity. Halogenation at the C-3 position is a common strategy, with the introduction of atoms like chlorine or bromine being synthetically accessible. mdpi.com

The nature of the substituent at C-3 can dramatically alter the compound's biological profile. For instance, the introduction of bulky or flexible groups can modulate the compound's conformational preferences. In related structures, modifications at an equivalent position have been shown to be critical. The reactivity of the C-3 position allows for the synthesis of a wide array of derivatives, including those with substituted phenyl rings or acetylenic groups, through methods like palladium-catalyzed cross-coupling. mdpi.com This synthetic tractability makes the C-3 position a key focal point in lead optimization campaigns aimed at enhancing the potency and refining the pharmacological properties of 2-oxoindoline-based compounds.

While the C-7 fluoro group is a defining feature of the parent compound, halogenation at other positions on the aromatic ring can also significantly modulate biological activity. The position and nature of the halogen atom (F, Cl, Br, I) can have distinct effects on the molecule's electronic properties, lipophilicity, and binding interactions. Studies on 2-oxoindoline derivatives have shown that halogen substitutions, such as chlorine and bromine, on the aromatic core are generally well-tolerated. nih.gov

However, increasing the atomic radius, as in the case of iodine, can be detrimental to activity, suggesting a potential steric clash within the target's binding site. nih.gov In some cases, a double aromatic substitution can be beneficial for activity. nih.gov The strategic placement of halogens is a cornerstone of medicinal chemistry, as it can influence everything from binding affinity to metabolic stability. biointerfaceresearch.com For example, rhodium-catalyzed reactions have been developed for the selective C-7 halogenation of indolines, underscoring the importance of precise positional control to achieve the desired biological outcome. researchgate.net

Halogen SubstitutionPosition(s)Observed Effect on ActivityReference
Chlorine, BromineAromatic CoreGenerally well-tolerated nih.gov
IodineAromatic CoreDetrimental to activity nih.gov
Double Aromatic SubstitutionAromatic CoreCan be beneficial nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling of Compound Activity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are invaluable for predicting the potency of novel derivatives, prioritizing synthetic efforts, and gaining insight into the key molecular features driving activity. For scaffolds like 2-oxoindoline and its derivatives, QSAR studies typically involve calculating a range of molecular descriptors. mdpi.com

These descriptors can be categorized as 2D (e.g., molecular weight, topological indices) or 3D (e.g., molecular shape, electrostatic potential). nih.govnih.gov Machine learning algorithms are then employed to build predictive models. nih.gov For instance, a QSAR model developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives successfully predicted their inhibitory activity against P-glycoprotein. nih.govnih.gov Such models can reveal that properties like lipophilicity, molecular volume, and specific electronic features are critical for activity. researchgate.net By understanding which descriptors positively or negatively correlate with biological potency, medicinal chemists can rationally design new derivatives with a higher probability of success, accelerating the drug discovery process. mdpi.com

Molecular Mechanisms and in Vitro Biological Target Investigations of 7 Fluoro 2 Oxoindoline 4 Carboxylic Acid Derivatives

Enzyme Inhibition and Receptor Modulation Pathways

The biological effects of 7-fluoro-2-oxoindoline-4-carboxylic acid derivatives are primarily attributed to their ability to inhibit specific enzymes and modulate cellular signaling pathways. The core structure of these compounds allows for interactions with the active sites of various enzymes, leading to the disruption of their catalytic activity. The following sections detail the specific molecular mechanisms underlying these interactions.

Derivatives of indole-2-carboxylic acid, a core structure related to this compound, have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. The primary mechanism of inhibition involves the chelation of divalent metal ions, specifically two Mg²⁺ ions, within the enzyme's active site. This metal chelation is crucial for the catalytic activity of the integrase enzyme. nih.govnih.gov The indole (B1671886) nucleus and the C2 carboxyl group of these compounds play a direct role in coordinating with the magnesium ions, effectively blocking the strand transfer step of viral DNA integration. nih.govnih.gov

Further structural optimizations of these derivatives have demonstrated that modifications at various positions of the indole core can significantly enhance their inhibitory potency. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position can lead to effective binding with the viral DNA through π-π stacking interactions. rsc.orgresearchgate.net Additionally, incorporating a long branch on the C3 position of the indole core can improve interactions with the hydrophobic cavity near the integrase's active site. nih.govnih.gov One optimized derivative, compound 20a , demonstrated a marked increase in integrase inhibitory effect with an IC₅₀ value of 0.13 μM. nih.govnih.gov

Table 1: HIV-1 Integrase Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
CompoundIC₅₀ (μM)
Compound 312.41
Compound 17a3.11
Compound 20a0.13

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are two distinct enzymes that catalyze the initial and rate-limiting step in tryptophan catabolism. Both enzymes are considered significant targets in cancer immunotherapy due to their role in promoting immune tolerance. Derivatives of indole-2-carboxylic acid have been investigated as dual inhibitors of both IDO1 and TDO. researchgate.netnih.gov

A number of 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors with IC₅₀ values in the low micromolar range. nih.gov Among these, compound 9o-1 was found to be a particularly potent inhibitor with an IC₅₀ value of 1.17 μM for IDO1 and 1.55 μM for TDO. nih.gov Molecular docking and molecular dynamic simulations have been used to predict the binding modes of these compounds within the binding pockets of both IDO1 and TDO, providing insights for further structural optimization. nih.gov The dual inhibition of both enzymes is considered a promising therapeutic strategy to overcome potential compensation mechanisms linked to the activity of either enzyme alone. ekb.eg

Table 2: IDO1 and TDO Inhibitory Activity of Indole-2-carboxylic Acid Derivatives
CompoundIDO1 IC₅₀ (μM)TDO IC₅₀ (μM)
Compound 198.408.48
Compound 241.171.55
Compound 9o-11.171.55

Oxindole (B195798) derivatives have emerged as a notable class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. nih.govnih.gov These compounds function by delaying carbohydrate digestion, thereby reducing postprandial hyperglycemia. nih.gov The inhibitory mechanism of these derivatives against α-glucosidase has been studied through kinetic analyses, which have revealed various modes of inhibition, including reversible and mixed-type inhibition. nih.gov

For example, a study on tetracyclic oxindole derivatives found that the most potent compound, 6t , inhibited α-glucosidase in a mixed and irreversible manner with an IC₅₀ of 0.7 μM, which is significantly more potent than the standard drug acarbose (IC₅₀ = 115.8 μM). nih.gov Fluorescence spectra have indicated a direct binding of these derivatives to the α-glucosidase enzyme. nih.gov Molecular docking simulations suggest that the binding is stabilized by a combination of hydrogen bonding, van der Waals forces, and π-π interactions with the enzyme's active site. nih.gov

Table 3: α-Glucosidase Inhibitory Activity of Oxindole Derivatives
CompoundIC₅₀ (μM)Inhibition Type
Compound 22.71Not specified
Compound 6t0.7Mixed, Irreversible
Compound 2514.2Not specified
Acarbose (Standard)38.25 - 115.8Not specified

The oxindole scaffold is a core component of inhibitors targeting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. acs.orgnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. Oxindole-based compounds have been shown to potently inhibit CDK2 and CDK4, leading to cell cycle arrest. acs.orgnih.gov

Crystallographic analysis of oxindole-based inhibitors bound to CDK2 has provided a basis for understanding their binding determinants and for the design of more potent analogs. acs.orgnih.gov These inhibitors typically cause an arrest in the G1 phase of the cell cycle. nih.gov For instance, certain oxindole-indole conjugates have displayed good CDK4 inhibitory activity, with compounds 6a and 6e showing IC₅₀ values of 1.82 µM and 1.26 µM, respectively. dntb.gov.ua Molecular docking studies of these compounds revealed that the oxindole moiety forms hydrogen bonds with key amino acid residues in the CDK4 active site, such as Glu94 and Val96. dntb.gov.ua

Table 4: CDK Inhibitory Activity of Oxindole Derivatives
CompoundTargetIC₅₀ (µM)
Hybrid 6aCDK41.82
Hybrid 6eCDK41.26
Compound 5dCDK20.03777
Compound 5fCDK20.05275

The oxindole scaffold has also been utilized in the development of inhibitors for Tousled Like Kinase 2 (TLK2), a serine/threonine kinase involved in chromatin assembly and DNA damage response. While the oxindole core has been considered a promiscuous kinase inhibitor template, research has focused on optimizing TLK2 inhibition and enhancing kinome selectivity. nih.govresearchgate.netnih.gov

Through quantitative structure-activity relationship (QSAR) analysis, water mapping of the kinase ATP binding sites, and kinome profiling, researchers have been able to identify narrow-spectrum, sub-family selective chemical tool compounds. nih.govnih.gov This approach has led to the development of oxindole-based inhibitors that are potent against TLK2 while exhibiting a narrower off-target kinome profile. nih.govresearchgate.net This selectivity is crucial for developing targeted therapies with fewer side effects.

Indole compounds and their derivatives have been shown to modulate the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. nih.gov The modulation of this pathway by indole derivatives is a key mechanism underlying their anti-inflammatory and anti-cancer properties.

The mechanism of NF-κB modulation by these compounds involves the inhibition of multiple steps in the signaling cascade. For instance, 3,3'-diindolylmethane (DIM), a natural indole derivative, has been found to inhibit the phosphorylation of IκBα. nih.gov This action prevents the degradation of the inhibitory IκBα protein, thereby keeping NF-κB sequestered in the cytoplasm and blocking its translocation to the nucleus where it would activate target gene expression. nih.gov This inhibition of the NF-κB pathway highlights another important facet of the biological activity of indole-based compounds.

Investigation of In Vitro Cellular Activities and Mechanistic Underpinnings

Anti-proliferative Mechanisms Against Diverse Cancer Cell Lines

Derivatives of the oxindole core structure have demonstrated a range of anti-proliferative activities. For instance, certain oxindole-based compounds have been shown to act as kinase inhibitors, which are crucial for cell signaling and proliferation. The introduction of a fluorine atom at the 7-position and a carboxylic acid at the 4-position of the 2-oxoindoline scaffold could modulate these properties.

Future research in this area would likely involve screening this compound derivatives against a panel of cancer cell lines to determine their cytotoxic and cytostatic effects. Mechanistic studies would aim to identify specific molecular targets, such as protein kinases (e.g., FLT3, CDK2), by which these compounds might exert their anti-cancer effects. Techniques like molecular docking could further elucidate the binding interactions between these derivatives and their potential enzymatic targets.

A hypothetical data table for such future studies might look like this:

DerivativeTarget Cell LineIC50 (µM)Putative Mechanism of Action
Compound ALeukemia (MV4-11)Not DeterminedNot Determined
Compound BColon Cancer (HCT116)Not DeterminedNot Determined
Compound CBreast Cancer (MCF-7)Not DeterminedNot Determined

Antimicrobial Activity: Insights into Antibacterial and Antifungal Mechanisms

The fluoroquinolone class of antibiotics, which contains a fluorine atom and a carboxylic acid group, is well-known for its potent antibacterial activity. While structurally distinct, the presence of similar functional groups in this compound derivatives suggests a potential for antimicrobial properties. The proposed mechanism of action for such compounds could involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.

Investigations into the antimicrobial potential would involve determining the minimum inhibitory concentrations (MIC) of these derivatives against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

A prospective data table for these investigations could be:

DerivativeBacterial/Fungal StrainMIC (µg/mL)Putative Target
Compound XStaphylococcus aureusNot DeterminedNot Determined
Compound YEscherichia coliNot DeterminedNot Determined
Compound ZCandida albicansNot DeterminedNot Determined

Anti-inflammatory and Antioxidant Modulations at the Molecular Level

Compounds containing indole and carboxylic acid motifs have been explored for their anti-inflammatory and antioxidant activities. The potential mechanisms could involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or the scavenging of reactive oxygen species (ROS). The fluorine substituent might enhance the metabolic stability and potency of these derivatives.

Future studies would likely assess the ability of these compounds to reduce the production of inflammatory mediators in cell-based assays and to neutralize free radicals in chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

A summary of potential future findings could be presented as follows:

DerivativeAnti-inflammatory Assay (e.g., COX-2 Inhibition)IC50 (µM)Antioxidant Assay (e.g., DPPH Scavenging)EC50 (µM)
Compound INot DeterminedNot DeterminedNot DeterminedNot Determined
Compound IINot DeterminedNot DeterminedNot DeterminedNot Determined
Compound IIINot DeterminedNot DeterminedNot DeterminedNot Determined

Antiviral Properties Beyond HIV-1 Integrase, with a Focus on Molecular Targets

While some indole derivatives are known to inhibit HIV-1 integrase, the antiviral potential of this compound derivatives could extend to other viral targets. For instance, some indole-based compounds have been investigated for their activity against the SARS-CoV-2 virus. The mechanism of action could involve the inhibition of viral entry, replication, or key viral enzymes.

Exploratory antiviral studies would screen these derivatives against a variety of viruses. Subsequent mechanistic work would focus on identifying the specific viral proteins or host factors that are targeted by any active compounds.

A prospective data table for antiviral screening could be:

DerivativeVirusEC50 (µM)Molecular Target
Compound AlphaInfluenza ANot DeterminedNot Determined
Compound BetaSARS-CoV-2Not DeterminedNot Determined
Compound GammaHerpes Simplex Virus-1Not DeterminedNot Determined

Computational Chemistry and in Silico Molecular Modeling Approaches for 7 Fluoro 2 Oxoindoline 4 Carboxylic Acid

Molecular Docking Simulations for Elucidating Ligand-Protein Interactions and Binding Conformations

No specific molecular docking studies featuring 7-Fluoro-2-oxoindoline-4-carboxylic acid have been published. Such studies would theoretically involve docking this ligand into the active sites of various protein targets to predict its binding affinity and interaction modes. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, would be analyzed to understand its potential mechanism of action.

A representative data table for such a study would typically include:

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Virtual Screening Methodologies for the Identification of Novel Biological Targets and Lead Compounds

There is no available research detailing the use of this compound as a query molecule in virtual screening campaigns. Virtual screening could be employed to search large chemical databases for compounds with similar structures or predicted binding properties, aiming to identify novel lead compounds. Additionally, inverse virtual screening could be used to identify potential biological targets for this specific molecule.

Molecular Dynamics Simulations to Investigate Conformational Changes and Binding Stability with Target Proteins

No molecular dynamics (MD) simulation studies for this compound have been reported. MD simulations would be a crucial next step after molecular docking to assess the stability of the predicted ligand-protein complex over time. These simulations provide insights into the conformational changes of both the ligand and the protein upon binding and help to calculate binding free energies.

A table summarizing hypothetical MD simulation results would look like this:

Protein-Ligand ComplexSimulation Time (ns)Average RMSD (Å)Binding Free Energy (kcal/mol)Key Stable Interactions
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Ligand-Based and Structure-Based Drug Design Strategies for Rational Compound Optimization

Without initial data from docking or screening, no rational drug design strategies based on this compound have been documented. Both ligand-based methods (e.g., pharmacophore modeling and QSAR) and structure-based methods would rely on known biological activities and target structures, respectively, to guide the optimization of this scaffold for improved potency, selectivity, or pharmacokinetic properties.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 7 Fluoro 2 Oxoindoline 4 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including connectivity and spatial relationships of atoms. For 7-Fluoro-2-oxoindoline-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum reveals the number and electronic environment of hydrogen atoms. The aromatic protons on the oxoindoline core are expected to show complex splitting patterns (doublets or doublets of doublets) due to coupling with each other and with the fluorine atom. The methylene (B1212753) protons (-CH₂-) of the lactam ring typically appear as a singlet, while the amine (-NH-) and carboxylic acid (-COOH) protons are often observed as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). libretexts.org The acidic proton of the carboxyl group is characteristically found at a very downfield chemical shift, often above 10 ppm. libretexts.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the lactam and carboxylic acid functional groups are typically observed at the downfield end of the spectrum (160-180 ppm). libretexts.org Aromatic carbons and those bonded to the fluorine atom will show characteristic chemical shifts and C-F coupling constants, which are crucial for confirming the substitution pattern on the benzene (B151609) ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. It provides a direct observation of the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment. The spectrum for this compound would be expected to show a single resonance, likely a multiplet due to coupling with neighboring aromatic protons. This technique is particularly powerful for confirming the presence and position of the fluorine substituent.

Table 1: Predicted NMR Data for this compound Note: These are representative chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

Atom ¹H NMR (Predicted) ¹³C NMR (Predicted) ¹⁹F NMR (Predicted)
COOH ~11-13 (s, br) ~165-175 -
NH ~8-10 (s, br) - -
Aromatic CH (C5) ~7.0-7.5 (dd) ~110-120 (d, JCF) -
Aromatic CH (C6) ~7.0-7.5 (dd) ~120-130 (d, JCF) -
Methylene CH₂ ~3.5 (s) ~35-40 -
Quaternary C4 - ~130-140 -
Quaternary C3a - ~140-150 (d, JCF) -
Quaternary C7a - ~125-135 -
Lactam C=O - ~175-185 -
C-F - ~150-160 (d, JCF) ~-110 to -130 (m)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₉H₆FNO₃), which has a monoisotopic mass of 195.0332 Da. pharmaffiliates.com

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation patterns would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid, carbon monoxide (CO) from the lactam ring, and carbon dioxide (CO₂) or the entire carboxyl group. The fragmentation of the aromatic ring can also provide insights into the positions of the substituents. Analyzing these fragmentation pathways helps to corroborate the structure determined by NMR.

Table 2: Predicted HRMS Fragmentation for this compound

Precursor Ion [M-H]⁻ Predicted Fragment Ion (m/z) Neutral Loss Fragment Identity
194.0259 150.0353 CO₂ [M-H-CO₂]⁻
194.0259 176.0153 H₂O [M-H-H₂O]⁻
194.0259 166.0204 CO [M-H-CO]⁻
150.0353 122.0255 CO [M-H-CO₂-CO]⁻

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. nih.govspectroscopyonline.com

The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the range of 2500–3300 cm⁻¹. ox.ac.uk The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct C=O bands are expected: one for the lactam carbonyl, typically around 1700-1740 cm⁻¹, and another for the carboxylic acid carbonyl, which usually appears around 1680–1710 cm⁻¹ due to hydrogen bonding. spectroscopyonline.com The C-F bond stretch will produce a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Additionally, the N-H stretch of the lactam will be visible around 3200-3400 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Very Broad
Lactam N-H Stretch 3200 - 3400 Medium, Broad
Lactam C=O Stretch 1700 - 1740 Strong, Sharp
Carboxylic Acid C=O Stretch 1680 - 1710 Strong, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Carboxylic Acid C-O Stretch 1210 - 1320 Strong
Aryl C-F Stretch 1000 - 1300 Strong

X-ray Crystallography for the Determination of Absolute Stereochemistry and Three-Dimensional Conformations

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. For analogues of this compound, this method would confirm the planarity of the oxoindoline ring system and the orientation of the carboxylic acid and fluorine substituents relative to the core structure.

While no public crystal structure is available for this compound itself, analysis of similar substituted oxoindole structures reveals common packing motifs. nih.gov Molecules often form hydrogen-bonded dimers through their carboxylic acid groups. nih.gov Furthermore, intermolecular interactions such as N-H···O hydrogen bonds involving the lactam group and π-π stacking of the aromatic rings can influence the crystal packing. The data obtained from X-ray crystallography is invaluable for understanding solid-state properties and for computational modeling studies.

Advanced Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for separating, identifying, and quantifying components in a mixture. nih.gov For this compound, these methods are crucial for assessing its purity and for monitoring reaction progress during its synthesis.

Due to the polar nature of the carboxylic acid and the lactam, reversed-phase HPLC/UPLC is the most common approach. nih.gov A C18 stationary phase is typically used, with a mobile phase consisting of a mixture of an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov Detection is usually achieved with a UV detector, as the aromatic oxoindoline core is a strong chromophore. UPLC, which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. nih.gov These techniques are vital for ensuring that the compound meets the high purity standards required for its intended applications.

Table 4: Typical HPLC/UPLC Conditions for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over several minutes
Flow Rate 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC)
Column Temperature 25 - 40 °C
Detection UV Absorbance (e.g., at 254 nm)

Future Research Directions and Potential Academic Applications of 7 Fluoro 2 Oxoindoline 4 Carboxylic Acid Derivatives

Discovery and Validation of Novel Biological Targets for Therapeutic Intervention

The oxindole (B195798) scaffold is a well-established pharmacophore found in numerous natural products and clinically approved drugs, demonstrating a wide array of pharmacological activities. nih.govnih.gov Derivatives of 7-Fluoro-2-oxoindoline-4-carboxylic acid represent a promising frontier for identifying and validating novel biological targets for therapeutic intervention. Future research will likely focus on systematically screening libraries of these derivatives against diverse classes of proteins to uncover new mechanisms of action and therapeutic applications.

A primary area of investigation will continue to be protein kinases. The oxindole core is central to several approved tyrosine kinase inhibitors, such as Sunitinib, which targets receptors like VEGFR-2. digitellinc.comnih.gov Computational repurposing campaigns and similarity profiling have consistently identified kinases as potential targets for oxindole derivatives. nih.govworktribe.com Future work will involve expanding screening efforts beyond known oncogenic kinases to less-explored members of the kinome, potentially identifying novel regulators of cellular processes that can be modulated by these compounds.

Another promising target class is G-protein coupled receptors (GPCRs). Spiro[pyrrolidine-3,3′-oxindole] derivatives have been identified as novel ligands for aminergic GPCRs, including serotonin (B10506) receptors like 5-HT6. nih.gov The structural diversity that can be generated from the this compound template could yield potent and selective modulators of various GPCRs implicated in neurological and metabolic disorders.

Furthermore, emerging pathways such as the Bone Morphogenetic Protein (BMP) receptor signaling pathway present new opportunities. digitellinc.com A recently identified natural product featuring a 3-alkenyl-2-oxindole scaffold was found to inhibit this pathway, which is involved in tumor invasion and migration. digitellinc.com Derivatives of this compound could be systematically evaluated for their effects on BMP signaling and other developmental pathways that are often dysregulated in disease. The validation of these novel targets will involve a combination of biochemical assays, structural biology, and cell-based functional studies to elucidate the precise mechanism of action.

Potential Target ClassSpecific ExamplesTherapeutic RelevanceRationale for Investigation
Protein KinasesVEGFR-2, c-Met, SRPK1, SGK1Cancer, Inflammation, FibrosisProven activity of the oxindole scaffold (e.g., Sunitinib). digitellinc.comnih.gov
GPCRsSerotonin (5-HT) Receptors, Dopamine ReceptorsNeurological Disorders, PsychiatryKnown activity of spiro-oxindole analogues. nih.gov
Signaling PathwaysBMP Receptor SignalingCancer Metastasis, Developmental DisordersActivity identified for a related natural product. digitellinc.com
Other EnzymesPhosphatases, AcetylcholinesteraseVarious (Diabetes, Alzheimer's Disease)Broad pharmacological profile of the oxindole class. nih.gov

Development of Asymmetric Synthetic Methodologies for Enantiomerically Pure Analogues

The biological activity of chiral molecules is often dependent on their absolute stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. The C-3 position of the oxindole ring is a common stereocenter, and its configuration can significantly impact biological function. rsc.orgrsc.org Therefore, a critical area of future research is the development of robust asymmetric synthetic methodologies to produce enantiomerically pure analogues of this compound.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole-based heterocycles and is particularly well-suited for this purpose. semanticscholar.orgacs.org Future efforts will likely focus on adapting and refining these methods. Strategies involving chiral Brønsted acids, such as chiral phosphoric acids, have proven effective in catalyzing reactions to form chiral indolin-3-ones with excellent enantioselectivity. rsc.org Similarly, bifunctional catalysts, like those derived from cinchona alkaloids, can mediate intramolecular reactions such as Michael additions to construct chiral 2,3-disubstituted indolines with high stereocontrol. semanticscholar.org

The development of methods to control both central and axial chirality will also be a key focus. rsc.orgnih.gov Atroposelective synthesis, which controls the stereochemistry of a chiral axis, can be achieved through organocatalytic intramolecular annulations. nih.gov Applying these advanced strategies to substrates derived from this compound could generate novel molecular architectures with unique three-dimensional shapes, potentially leading to highly selective interactions with biological targets. Research will also aim to improve the efficiency and scalability of these reactions, making enantiomerically pure derivatives more accessible for extensive biological evaluation.

Asymmetric MethodologyCatalyst TypeKey TransformationPotential Outcome
Organocatalytic CyclizationCinchona Alkaloid DerivativesIntramolecular Michael AdditionEnantioenriched cis- or trans-2,3-disubstituted indolines. semanticscholar.org
Brønsted Acid CatalysisChiral Phosphoric AcidsAsymmetric Friedel-Crafts / AdditionCompounds with both axial and central chirality. rsc.org
Atroposelective AnnulationChiral Secondary AminesIntramolecular (4+2) CycloadditionAxially chiral 7-aryl indolines. nih.gov
Transition Metal CatalysisChiral Ligand-Metal ComplexesAsymmetric Hydrogenation of IndolesHighly enantioselective reduction to form chiral indolines. ccspublishing.org.cn

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Activity Prediction

The vastness of chemical space presents a significant challenge in drug discovery. Artificial intelligence (AI) and machine learning (ML) offer powerful computational tools to navigate this space, accelerating the design-make-test-analyze cycle. nih.govnih.gov The integration of these technologies is a pivotal future direction for the development of novel this compound derivatives.

De novo drug design using deep generative models represents a paradigm shift from traditional virtual screening. researchgate.netfrontiersin.org Algorithms like Generative Tensorial Reinforcement Learning (GENTRL) can be trained on large chemical datasets to learn the rules of molecular structure and synthesis. frontiersin.org These models can then generate novel oxoindoline derivatives that are optimized for multiple properties simultaneously, such as predicted binding affinity for a specific target (e.g., a kinase), synthetic feasibility, and drug-likeness. researchgate.netrsc.org This approach allows for the exploration of entirely new chemical matter that might not be discovered through conventional methods.

In parallel, predictive ML models will be crucial for prioritizing synthesized compounds and refining designs. intimal.edu.my Proteochemometric models and 3D-Convolutional Neural Networks (3D-CNNs) can predict the target landscape of a given molecule, identifying likely on-target and off-target interactions. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed specifically for this oxindole series to predict the biological activity of newly designed analogues before their synthesis. frontiersin.org This synergy between generative and predictive AI will create a highly efficient, iterative loop where novel molecules are designed, prioritized based on predicted activity and safety profiles, and then synthesized for experimental validation, significantly reducing the time and cost of discovery. youtube.com

AI/ML ApplicationSpecific TechniquePurpose in Drug DiscoveryExpected Impact
De Novo Molecular DesignGenerative Models (e.g., GENTRL, RNNs)Creation of novel oxoindoline structures with desired properties. researchgate.netfrontiersin.orgAccelerates hit identification and lead optimization.
Activity & Target Prediction3D-CNNs, Proteochemometrics, QSARPredicting binding affinity and identifying biological targets. frontiersin.orgnih.govPrioritizes compounds for synthesis and testing.
Virtual ScreeningSupport Vector Machines (SVM), Deep LearningScreening large virtual libraries against a target. frontiersin.orgintimal.edu.myEfficiently identifies potential hit compounds.
Synthesis PlanningRetrosynthesis Prediction AlgorithmsPredicting viable synthetic routes for designed molecules. nih.govAddresses synthetic feasibility early in the design process.

Application of this compound as a Chemical Probe for Investigating Biological Pathways

Beyond their direct therapeutic potential, derivatives of this compound are ideal candidates for development into chemical probes—specialized tools designed to study biological systems with high precision. rsc.org The inherent structural and chemical features of this scaffold provide a versatile platform for creating probes to investigate complex biological pathways.

The fluorine atom at the 7-position is particularly advantageous. Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique that is free from background signals in biological systems. By incorporating a ¹⁹F label, these derivatives can be used to study drug-target engagement, conformational changes in proteins upon binding, and the metabolic fate of the compound within cells or in vivo, all without the need for more disruptive labels.

Furthermore, the scaffold can be functionalized to create fluorescent probes for bioimaging. acs.orgacs.org The carboxylic acid at the 4-position serves as a convenient attachment point for conjugating fluorophores, biotin (B1667282) tags (for affinity purification), or photoreactive groups (for covalent target identification). A fluorescently labeled derivative could be used to visualize its subcellular localization in real-time, track its interaction with target proteins, and observe its effect on cellular morphology and signaling events through high-resolution microscopy. acs.orgnih.gov By designing probes that are "turn-on" or fluorogenic—becoming fluorescent only upon binding their target—researchers can achieve high signal-to-noise ratios for clearer imaging of specific biological events. nih.gov These sophisticated chemical tools will be invaluable for validating the targets identified in Section 7.1 and for elucidating the downstream consequences of their modulation.

Probe TypeKey ModificationInvestigative TechniqueBiological Question Addressed
NMR ProbeUtilize the intrinsic 7-fluoro substituent.¹⁹F NMR SpectroscopyTarget engagement, binding kinetics, conformational changes.
Fluorescent ProbeConjugation of a fluorophore to the carboxylic acid.Confocal Microscopy, Flow CytometrySubcellular localization, target co-localization, pathway dynamics. acs.org
Affinity-Based ProbeConjugation of biotin to the carboxylic acid.Pull-down Assays, Mass SpectrometryIdentification of direct binding partners and protein complexes.
Photoaffinity ProbeAttachment of a photo-crosslinking group.UV Crosslinking, ProteomicsCovalent labeling and definitive identification of biological targets.

Q & A

Q. What precautions are necessary when handling this compound due to undefined toxicological profiles?

  • Methodology : Adopt ALARA (As Low As Reasonably Achievable) principles:
  • PPE : Use nitrile gloves, lab coats, and P95 respirators when handling powders .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture airborne particulates .

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